molecular formula C19H21NO5S B2369272 methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327181-06-5

methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate

Cat. No. B2369272
CAS RN: 1327181-06-5
M. Wt: 375.44
InChI Key: RKJGSDQBUIVXHR-QGOAFFKASA-N
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Description

Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate, also known as MEESA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEESA belongs to the class of acrylates, which are widely used in the synthesis of polymers, coatings, and adhesives.

Scientific Research Applications

  • Cyclization Reactions : A study by (Ukrainets et al., 2014) discusses the cyclization of similar compounds in the presence of bases, resulting in anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid.

  • Photochromic Properties : Ortyl et al. (2002) synthesized methylacrylate monomers containing azobenzene groups, demonstrating photochromic properties due to trans-cis isomerization of side-chain azobenzene fragments under illumination (Ortyl et al., 2002).

  • Coordination and Electrochemical Interaction : Bermejo et al. (2000) synthesized compounds involving similar chemical structures and investigated their interaction with nickel centers and subsequent electrochemical behavior (Bermejo et al., 2000).

  • Polymer Modification : Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including compounds similar to the one . These modifications enhanced the thermal stability and biological activities of the polymers, suggesting potential medical applications (Aly & El-Mohdy, 2015).

  • Synthesis in Polymer Science : Yin et al. (2017) worked on synthesizing fluorinated acrylate emulsions using sulfonyl macro emulsifiers for hydrophobic surface coatings. The synthesized emulsions exhibited low surface energy and outstanding hydrophobicity, indicating applications in water repellent modifications (Yin et al., 2017).

  • Nucleophilic Reactions : A study by Yoshimoto et al. (1972) on the nucleophilic reaction of acetylenic sulfonyl carbanion with methyl acrylate, displaying different reaction characteristics based on the nature of electrophiles, adds another dimension to the understanding of such chemical interactions (Yoshimoto et al., 1972).

properties

IUPAC Name

methyl (E)-3-(4-ethoxyanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-25-16-9-7-15(8-10-16)20-13-18(19(21)24-3)26(22,23)17-11-5-14(2)6-12-17/h5-13,20H,4H2,1-3H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGSDQBUIVXHR-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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